molecular formula C30H26ClN3O3 B2969973 5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime CAS No. 477888-13-4

5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime

Cat. No. B2969973
CAS RN: 477888-13-4
M. Wt: 512.01
InChI Key: YXJROHUMSSQGEW-DPNNOFEESA-N
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Description

The compound “5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime” is a complex organic molecule. It contains an indole moiety, which is a common structure in many bioactive compounds . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of the compound suggest potential as an antiviral agent, which could be explored for the development of new antiviral drugs.

Anticancer Potential

Indole derivatives are known to possess anticancer activities. The compound’s ability to bind with high affinity to multiple receptors makes it a candidate for cancer treatment research . Its potential to inhibit cancer cell growth or induce apoptosis could be a significant area of study.

Antimicrobial Efficacy

Indole derivatives have been found to have antimicrobial effects against a variety of microorganisms . The compound could be synthesized and tested against different bacterial and fungal strains to assess its potential as a new antimicrobial agent.

Antidiabetic Activity

Research has indicated that indole derivatives can have antidiabetic effects. The compound could be investigated for its potential to modulate blood sugar levels or enhance insulin sensitivity, contributing to diabetes management and treatment strategies.

Each of these applications presents a unique avenue for scientific research, and the compound’s diverse biological activities make it a promising subject for further exploration in pharmaceutical sciences. The indole scaffold’s broad-spectrum biological activities provide a valuable foundation for the development of new therapeutic agents .

properties

IUPAC Name

3-benzyl-5-[(E)-(3-chlorophenyl)methoxyiminomethyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26ClN3O3/c31-25-10-6-9-22(15-25)20-37-33-18-24-19-34(14-13-23-17-32-28-12-5-4-11-26(23)28)30(36)27(29(24)35)16-21-7-2-1-3-8-21/h1-12,15,17-19,32,35H,13-14,16,20H2/b33-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJROHUMSSQGEW-DPNNOFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CCC3=CNC4=CC=CC=C43)C=NOCC5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CCC3=CNC4=CC=CC=C43)/C=N/OCC5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime

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